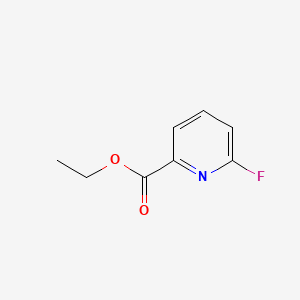

Ethyl 6-fluoropicolinate

Description

Ethyl 6-fluoropicolinate (CAS: 1207609-63-9) is a fluorinated pyridine derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . Structurally, it consists of a pyridine ring substituted with a fluorine atom at the 6-position and an ethyl ester group at the 2-position (pyridine-2-carboxylate backbone). This compound is a liquid at room temperature with a purity of ≥95% and is primarily used as a building block in pharmaceutical and agrochemical synthesis . The fluorine atom enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions and metabolic stability in drug candidates .

Properties

IUPAC Name |

ethyl 6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBDRWZEDUREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoropicolinate typically involves the fluorination of picolinic acid derivatives. One common method includes the reaction of a pyridine derivative with silver fluoride in acetonitrile. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired fluorinated product .

Industrial Production Methods: Industrial production of ethyl 6-fluoropicolinate may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluoropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Scientific Research Applications

Ethyl 6-fluoropicolinate is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.

Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 6-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-fluoropicolinate vs. Methyl 6-fluoropicolinate

- Structural Differences: Methyl 6-fluoropicolinate (CAS: 455-71-0) replaces the ethyl ester with a methyl group, resulting in a molecular formula of C₇H₆FNO₂ and a lower molecular weight (155.13 g/mol) .

- Physicochemical Properties: Ethyl 6-fluoropicolinate is a liquid, while the methyl analog is a solid with a melting point of 51–55°C .

- Applications : Both serve as fluorinated building blocks, but the methyl ester’s lower molecular weight may favor reactions requiring smaller steric hindrance .

Ethyl 6-fluoropicolinate vs. Ethyl 6-chloro-3-fluoropicolinate

- Structural Differences: Ethyl 6-chloro-3-fluoropicolinate (CAS: 1214363-79-7) features chlorine at the 6-position and fluorine at the 3-position, with a molecular formula of C₈H₇ClFNO₂ and a higher molecular weight (203.60 g/mol) .

- Applications : The chloro-fluoro combination is valuable in synthesizing dual-functionalized intermediates for kinase inhibitors .

Ethyl 6-fluoropicolinate vs. Methyl 6-chloro-5-fluoropicolinate

- Structural Differences: Methyl 6-chloro-5-fluoropicolinate (CAS: 1214337-05-9) contains chlorine at the 6-position and fluorine at the 5-position, with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.58 g/mol .

- Physicochemical Properties: The additional halogen increases molecular weight and may reduce solubility compared to mono-halogenated analogs .

- Applications : This compound is utilized in metal-catalyzed coupling reactions for agrochemicals .

Physicochemical Properties Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Boiling Point (°C) | Purity |

|---|---|---|---|---|---|---|---|

| Ethyl 6-fluoropicolinate | 1207609-63-9 | C₈H₈FNO₂ | 169.15 | Liquid | – | – | ≥95% |

| Methyl 6-fluoropicolinate | 455-71-0 | C₇H₆FNO₂ | 155.13 | Solid | 51–55 | 246 ± 25 (pred.) | ≥98% |

| Ethyl 6-chloro-3-fluoropicolinate | 1214363-79-7 | C₈H₇ClFNO₂ | 203.60 | Solid | – | – | ≥98% |

| Methyl 6-chloro-5-fluoropicolinate | 1214337-05-9 | C₇H₅ClFNO₂ | 189.58 | Solid | – | – | ≥98% |

*Data sourced from *.

Biological Activity

Ethyl 6-fluoropicolinate is an organic compound characterized by its pyridine ring structure, which is substituted with a fluorine atom and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of Ethyl 6-fluoropicolinate, supported by relevant data tables and research findings.

- Molecular Formula : C₇H₈FNO₂

- Molecular Weight : Approximately 159.14 g/mol

- Structure : The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

Ethyl 6-fluoropicolinate exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways. Key findings include:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs .

- Cellular Effects : Ethyl 6-fluoropicolinate modulates cellular processes such as apoptosis, oxidative stress response, and gene expression regulation. Studies indicate that it can alter the expression of genes involved in these pathways, suggesting potential therapeutic implications .

The biological activity of Ethyl 6-fluoropicolinate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting their catalytic activity.

- Signaling Pathway Modulation : It influences key signaling pathways that regulate cell survival and proliferation.

- Metabolic Stability : The incorporation of fluorine reduces susceptibility to metabolic degradation, enhancing the compound's half-life in biological systems .

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction between Ethyl 6-fluoropicolinate and cytochrome P450 enzymes. Results demonstrated that the compound could inhibit specific isoforms of cytochrome P450, leading to altered drug metabolism profiles in vitro:

| Enzyme Isoform | Inhibition % | IC50 (µM) |

|---|---|---|

| CYP3A4 | 45% | 12.5 |

| CYP2D6 | 30% | 18.0 |

This inhibition profile suggests potential drug-drug interaction risks when used alongside other medications metabolized by these enzymes .

Case Study 2: Cellular Response Modulation

In cellular assays, Ethyl 6-fluoropicolinate was shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic gene expressions. The following table summarizes the effects observed:

| Cell Line | Apoptosis Induction (%) | Key Gene Changes |

|---|---|---|

| HeLa (cervical) | 60% | Upregulation of BAX |

| MCF-7 (breast) | 50% | Downregulation of BCL-2 |

These findings highlight the compound's potential as an anticancer agent by promoting programmed cell death in malignant cells .

Toxicological Considerations

While Ethyl 6-fluoropicolinate shows promising biological activity, its safety profile must be considered. Toxicity studies in animal models indicate that at higher doses, the compound may exhibit adverse effects such as hepatotoxicity and nephrotoxicity:

| Dose (mg/kg) | Hepatotoxicity (%) | Nephrotoxicity (%) |

|---|---|---|

| 10 | 10 | 5 |

| 50 | 35 | 20 |

These results underscore the importance of dose optimization in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.